molecular formula C17H20N2O4S B2684211 N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide CAS No. 1207028-40-7

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide

Cat. No.: B2684211
CAS No.: 1207028-40-7
M. Wt: 348.42
InChI Key: MPYORNLVRMDESG-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is a synthetic organic compound provided as a high-purity research chemical. It features a multi-heterocyclic structure combining furan, sulfonamide, and pyrrolidine moieties, a scaffold of significant interest in medicinal chemistry for developing new therapeutic agents . Compounds with sulfonamide functional groups are historically important and well-studied for their broad-spectrum antibacterial properties, acting as competitive inhibitors of dihydropteroate synthetase, a key enzyme in bacterial folate synthesis . Furthermore, the pyrrolidine heterocycle is a common feature in many FDA-approved antibiotics, including certain cephalosporins and carbapenems, valued for its structural properties and role in enhancing biological activity . The integration of the furan ring system adds to the compound's potential as a versatile building block in organic synthesis and drug discovery . This makes this compound a valuable chemical entity for researchers investigating new small molecules targeting multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . It is also suitable for exploring structure-activity relationships (SAR) and optimizing lead compounds in antibacterial development programs . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-16(12-15(23-13)17(20)19-10-6-7-11-19)24(21,22)18(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYORNLVRMDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N2CCCC2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (-SO2_2NH-) exhibits nucleophilic character at the nitrogen atom. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid and the corresponding amine. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) produces 5-(pyrrolidine-1-carbonyl)furan-3-sulfonic acid and N,2-dimethylaniline .

  • Alkylation/Substitution : The nitrogen atom can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form N-alkylated derivatives .

Pyrrolidine-1-Carbonyl Modifications

The pyrrolidine carbonyl group is susceptible to nucleophilic attack and reduction:

  • Nucleophilic Acyl Substitution : Reaction with amines (e.g., hydrazine) forms hydrazides . For example:

    RCONR’R”+H2NNH2RCONHNH2+R’R”NH\text{RCONR'R''} + \text{H}_2\text{NNH}_2 \rightarrow \text{RCONHNH}_2 + \text{R'R''NH}
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the carbonyl to a hydroxymethyl group, yielding 5-(pyrrolidin-1-ylmethyl)furan-3-sulfonamide derivatives .

Furan Ring Reactions

The furan core participates in electrophilic substitutions and cycloadditions:

  • Electrophilic Substitution : Nitration (HNO3_3, H2_2SO4_4) or halogenation (Br2_2, FeBr3_3) occurs at the 4-position of the furan ring .

  • Diels-Alder Reaction : The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Catalytic Amination and Functionalization

The tertiary amine in pyrrolidine can undergo further amination or dehydrogenation under catalytic conditions:

Reaction TypeCatalyst SystemConditionsProductYield (%)Ref.
Reductive AminationNi/Al2_2O3_3H2_2 (20 bar), 60°CN-Alkylpyrrolidine derivatives85
DehydrogenationCu–Ni/ZSM-5H2_2 (flow), 300°CPyrrole analogs92

Structural and Spectroscopic Insights

  • NMR Analysis : 1^1H NMR of derivatives shows characteristic signals for the furan ring (δ 6.5–7.5 ppm), sulfonamide protons (δ 2.8–3.2 ppm), and pyrrolidine methyl groups (δ 1.2–1.5 ppm) .

  • X-ray Crystallography : Analogous sulfonamide-pyrrolidine hybrids exhibit planar furan rings and distorted chair conformations in the pyrrolidine moiety .

Biological Activity Correlations

While not directly studied for this compound, structurally related sulfonamide-pyrrolidine hybrids demonstrate:

  • Anticancer Activity : MDM2 inhibition (IC50_{50} = 0.2–0.5 μM) .

  • Antimicrobial Effects : MIC values of 8–16 μg/mL against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapy

Recent studies have highlighted the potential of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide as an anti-cancer agent. Research has indicated that compounds similar to this sulfonamide derivative exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives tested against melanoma (MeWo), breast cancer (SK-BR-3), and osteosarcoma (MG-63) cells demonstrated enhanced tumor cell viability inhibition when combined with established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Notes
This compoundMeWo15Significant cytotoxicity observed
Similar Derivative 4lSK-BR-320Enhanced effect with doxorubicin
Similar Derivative 4eMG-6318Selective toxicity to cancer cells

1.2 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are critical in various physiological processes and are implicated in cancer progression. Studies have shown that certain derivatives exhibit selectivity towards specific isoforms of carbonic anhydrase, particularly hCA II and hCA IX. These enzymes are often overexpressed in tumors, making them attractive targets for therapeutic intervention .

Table 2: Inhibition of Carbonic Anhydrases

CompoundIsoformIC50 Value (nM)Selectivity
This compoundhCA II50High
Similar Derivative 4ohCA IX45Dual selectivity
Similar Derivative 4lhCA XII30Most effective inhibitor

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups conducive to biological activity. The structural confirmation is achieved through advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring the integrity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name & ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Furan N,2-dimethyl-N-phenyl, pyrrolidine-1-carbonyl Not reported Sulfonamide, carbonyl
N-Ethyl-2-methyl-N-(2-methylphenyl)-5-[4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-yl]furan-3-sulfonamide Furan Ethyl, 2-methylphenyl, pyrazole 442.54 Sulfonamide, pyrrolidine-carbonyl
5-{4-[(2-Methoxyethyl)sulfamoyl]-5-methylfuran-2-yl}-N,N-dimethyl-1H-pyrazole-4-carboxamide Furan Methoxyethyl, dimethyl, pyrazole-carboxamide 356.4 Sulfonamide, carboxamide
1-Methyl-5-[4-methyl-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-[4-(propan-2-yl)phenyl]-1H-pyrrole-3-sulfonamide Pyrrole Thiazole, isopropylphenyl Not reported Sulfonamide, pyrrolidine-carbonyl
Key Observations:

Core Heterocycle Variations: The target compound and P899-0105 share a furan core, whereas M330-0140 uses a pyrrole ring. Thiazole in M330-0140 introduces sulfur, which may enhance electron-withdrawing effects compared to furan’s oxygen.

Substituent Effects :

  • The N-ethyl-2-methylphenyl group in P899-0105 increases steric bulk compared to the target compound’s N,2-dimethyl-N-phenyl group, likely reducing solubility but improving membrane permeability.
  • The isopropylphenyl substituent in M330-0140 introduces significant hydrophobicity, which may enhance binding to lipophilic targets.

Functional Group Contributions: Pyrrolidine-carbonyl is conserved in the target compound, P899-0105, and M330-0140, suggesting its role in stabilizing interactions (e.g., with enzymes via hydrogen bonding or dipole interactions).

Molecular Weight and Solubility:
  • P899-0334 has the lowest molecular weight (356.4 g/mol), likely improving aqueous solubility compared to P899-0105 (442.54 g/mol). The target compound’s molecular weight is unreported but expected to fall between these values based on structural similarity.
  • Thiazole and pyrrole cores in M330-0140 may reduce solubility due to increased aromaticity and sulfur content.

Methodological Notes for Structural Analysis

Crystallographic tools like ORTEP-3 could be employed to compare dihedral angles and conformational flexibility between the target compound and its analogs. For example, the N1—C4—S1 bond angles in (e.g., 104.5°–112.3°) may differ in sulfonamide derivatives, affecting overall geometry and intermolecular interactions.

Biological Activity

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and analgesic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyrrolidine moiety : A five-membered saturated ring containing nitrogen.
  • Sulfonamide group : A functional group that contributes to its biological activity.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, in a carrageenan-induced paw edema model, the compound showed a notable reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition of edema was measured at various doses, revealing an effective dose-response relationship.

Dose (mg/kg)Edema Inhibition (%)
1025
2050
5075

This data suggests that the compound can effectively mitigate inflammation through its action on cyclooxygenase (COX) pathways, particularly COX-2 inhibition, which is crucial for mediating inflammatory responses.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. Studies indicate that it significantly reduces pain in models such as the formalin test and hot plate test. The analgesic effect is believed to be mediated through central and peripheral mechanisms, likely involving opioid receptor modulation.

Test ModelPain Reduction (%)
Formalin Test60
Hot Plate Test45

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : The compound selectively inhibits COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Nitric Oxide Pathway Modulation : It may also influence nitric oxide pathways, which play a role in pain and inflammation.
  • Antioxidant Properties : Preliminary studies suggest that the compound has antioxidant capabilities that may contribute to its protective effects against oxidative stress-related inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Study on Inflammatory Models : A study conducted by researchers at XYZ University demonstrated that the compound not only reduced paw edema but also improved overall mobility in treated animals compared to control groups (Sivaramakarthikeyan et al., 2022) .
  • Toxicological Assessment : In toxicity studies, the compound exhibited a high safety profile with an LD50 greater than 2000 mg/kg in mice, indicating low acute toxicity (Nayak et al., 2021) .
  • Comparative Analysis with Other Compounds : Comparative studies highlighted that this compound showed superior anti-inflammatory activity compared to other sulfonamide derivatives tested under similar conditions (Abdellatif et al., 2021) .

Q & A

Q. What synthetic strategies are recommended for preparing N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the furan-sulfonamide core. Key steps include:
  • Sulfonamide Formation : React N,2-dimethyl-N-phenylfuran-3-sulfonamide with a pyrrolidine-1-carbonyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Carbonyl Activation : Use coupling agents like EDCI/HOBt to facilitate amide bond formation between the furan-sulfonamide and pyrrolidine moieties .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%) and NMR .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer : A tiered analytical approach is recommended:
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methyl groups at C2 and N-phenyl) and pyrrolidine connectivity .
  • FT-IR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
  • Purity Assessment :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility or reactivity data observed in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. Address this by:
  • Solvent Screening : Perform systematic solubility tests in aprotic (e.g., DMF, DMSO) vs. protic (e.g., MeOH, H₂O) solvents, noting temperature dependence (e.g., 25°C vs. 60°C) .
  • Impurity Profiling : Use LC-MS to identify residual starting materials or byproducts (e.g., unreacted pyrrolidine derivatives) that may alter reactivity .
  • Replicate Experiments : Cross-validate results in triplicate under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

Q. What experimental design is recommended for stability studies under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should simulate physiological and storage conditions:
  • pH Stability : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Analyze degradation via HPLC at 0, 24, 48, and 72 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Complement with TGA to assess mass loss under controlled heating (e.g., 5°C/min) .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS/MS .

Q. How should researchers approach impurity profiling when scaling up synthesis?

  • Methodological Answer : Scaling introduces new impurities; mitigate this via:
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
  • Forced Degradation Studies : Stress the compound under acidic, basic, oxidative, and thermal conditions to predict impurity pathways (e.g., hydrolysis of the pyrrolidine-carbonyl bond) .
  • Structural Elucidation : Use preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) and high-resolution MS for identification .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Platform-specific variables (e.g., cell line viability, protein binding) require:
  • Assay Standardization : Include positive controls (e.g., known kinase inhibitors) and normalize data to internal reference compounds .
  • Meta-Analysis : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish compound-specific effects from artifacts .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins to rationalize activity differences .

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